molecular formula C6H13ClFN B8229546 (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride

(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride

Cat. No.: B8229546
M. Wt: 153.62 g/mol
InChI Key: FLPHBJKZYAFDDP-KGZKBUQUSA-N
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Description

(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the piperidine ring. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various fluorinated or alkylated derivatives .

Scientific Research Applications

(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological systems makes it useful in studying enzyme mechanisms and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,4R)-4-fluoro-2-methylpiperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate specific biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R)-4-fluoro-2-methylpiperidine hydrochloride is unique due to the specific stereochemistry and the presence of both fluorine and methyl groups. This combination enhances its chemical stability, reactivity, and biological activity compared to its analogs .

Properties

IUPAC Name

(2R,4R)-4-fluoro-2-methylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-5-4-6(7)2-3-8-5;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPHBJKZYAFDDP-KGZKBUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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